molecular formula C13H17NO3S B2978935 1-benzoyl-4-methanesulfonylpiperidine CAS No. 1204701-50-7

1-benzoyl-4-methanesulfonylpiperidine

Cat. No.: B2978935
CAS No.: 1204701-50-7
M. Wt: 267.34
InChI Key: DYTXIOWDJBZXHJ-UHFFFAOYSA-N
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Description

Contextualization within the Piperidine (B6355638) Chemical Class and Derivatives

Piperidine, a six-membered heterocyclic amine, is a ubiquitous scaffold in a vast array of pharmaceuticals and naturally occurring alkaloids. Its saturated ring system allows for a flexible, three-dimensional structure that can be readily functionalized, making it a versatile building block in drug design. Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antipsychotic, analgesic, antihistaminic, and anti-cancer effects. The conformational flexibility of the piperidine ring is crucial for its interaction with biological targets, enabling it to adopt low-energy conformations that can fit into the binding sites of various proteins.

Significance of Benzoylpiperidine and Methanesulfonylpiperidine Motifs in Contemporary Chemical and Biological Research

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.govresearchgate.net This motif is a key component in numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents. nih.govresearchgate.net The metabolic stability of the benzoylpiperidine moiety further enhances its appeal in drug development. nih.govresearchgate.net Synthetic strategies for obtaining this versatile chemical portion are often straightforward and utilize readily available, cost-effective reagents. nih.govresearchgate.net

Similarly, the methanesulfonylpiperidine motif is of considerable interest in pharmaceutical research. The sulfonyl group can improve the pharmacokinetic properties of a molecule, potentially leading to enhanced efficacy and reduced side effects. chemimpex.com The incorporation of a methanesulfonyl group can also influence a compound's solubility and ability to interact with biological targets through hydrogen bonding. Research on related structures, such as 1-methanesulfonyl-piperidine-4-carboxylic acid, highlights its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

Overview of Current Academic Research Trajectories and Gaps for the Compound

The existing body of work on related compounds, however, provides a strong rationale for future investigation. For instance, studies on 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride have shown potent acetylcholinesterase inhibition, indicating potential applications in the treatment of dementia. nih.gov Furthermore, various benzoylpiperidine derivatives have been synthesized and evaluated for their roles as inhibitors of enzymes and their affinity for various receptors. mdpi.com

The current research landscape points towards a promising trajectory for the investigation of 1-benzoyl-4-methanesulfonylpiperidine. Future studies could focus on:

Synthesis: Developing and optimizing synthetic routes to produce this compound in high yield and purity.

Characterization: Thoroughly characterizing the compound's physicochemical properties, including its solid-state structure, solubility, and stability.

Biological Screening: Evaluating the compound's activity against a range of biological targets, guided by the known activities of its constituent motifs. This could include screening for anticancer, neuroprotective, or anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how structural modifications impact biological activity.

The absence of dedicated research on this compound represents a clear opportunity for novel discoveries in medicinal chemistry. The proven utility of its core motifs strongly suggests that this compound and its derivatives could possess valuable therapeutic properties awaiting exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTXIOWDJBZXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes to 1 Benzoyl 4 Methanesulfonylpiperidine

Retrosynthetic Analysis of the 1-Benzoyl-4-methanesulfonylpiperidine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The analysis of this compound identifies two primary disconnections:

C-N Bond Disconnection: The amide bond between the piperidine (B6355638) nitrogen and the benzoyl carbonyl is a logical point for disconnection. This retrosynthetic step, known as a functional group interconversion (FGI), points to two key precursors: 4-methanesulfonylpiperidine and a benzoylating agent , such as benzoyl chloride. This approach isolates the formation of the piperidine core from the final N-functionalization step.

C-S Bond Disconnection: The bond between the piperidine ring and the sulfur atom of the methanesulfonyl group can be disconnected. This suggests a precursor such as a 4-substituted piperidine where the substituent is a suitable leaving group (e.g., a halide or a tosylate) that can be displaced by a methanesulfinate (B1228633) salt. Alternatively, and more commonly, this disconnection leads back to a 4-(methylthio)piperidine intermediate, which can be oxidized to form the sulfone.

Further deconstruction of the piperidine ring itself points towards piperidin-4-one as a versatile and common starting material. Piperidin-4-one allows for the introduction of various functionalities at the 4-position through established ketone chemistry. This multi-level analysis provides a clear and strategic pathway for the forward synthesis.

Synthesis of Piperidine Core Precursors

The construction of the 4-methanesulfonylpiperidine core is a critical phase of the synthesis, originating from readily available piperidone derivatives.

Piperidin-4-one and its N-substituted derivatives are fundamental building blocks in heterocyclic chemistry. nih.gov One of the most common and effective methods for their synthesis is the Mannich condensation reaction . chemrevlett.combiomedpharmajournal.org This reaction typically involves the condensation of an ethyl ketone, an aldehyde (such as benzaldehyde), and ammonium acetate to form the piperidone ring in a single step. biomedpharmajournal.org The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidin-4-ones. chemrevlett.com

For the synthesis of this compound, a common starting material is N-Boc-4-piperidone, which has a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This protecting group is stable under various reaction conditions but can be easily removed later in the synthesis.

Reaction Reactants Product Key Features
Mannich CondensationEthyl methyl ketone, Benzaldehyde, Ammonium acetate2,6-diaryl-3-methyl-4-piperidoneOne-pot synthesis of the piperidone core. biomedpharmajournal.org
N-Protection4-Piperidone, Di-tert-butyl dicarbonate (Boc)₂ON-Boc-4-piperidoneProtects the nitrogen during subsequent transformations.

The conversion of the piperidin-4-one core into the key 4-methanesulfonylpiperidine intermediate involves a sequence of standard organic transformations. A typical and efficient route is outlined below:

Reduction of the Ketone: The carbonyl group of an N-protected piperidin-4-one (e.g., N-Boc-4-piperidone) is first reduced to a hydroxyl group. This is commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol to yield N-Boc-4-hydroxypiperidine. google.com

Conversion to a Thioether: The resulting hydroxyl group is not a good leaving group for direct nucleophilic substitution. A more effective strategy involves its conversion to a thioether. While not a direct conversion, a common pathway involves converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by substitution with sodium thiomethoxide (NaSMe). An alternative route can involve the Mitsunobu reaction with methyl mercaptan. This produces the N-Boc-4-(methylthio)piperidine intermediate. The synthesis of related 4-(methylthio)piperidine derivatives has been described in the literature. researchgate.netresearchgate.net

Oxidation to the Sulfone: The crucial methanesulfonyl group is generated by the oxidation of the sulfide (thioether) intermediate. This transformation is reliably accomplished using a strong oxidizing agent. Common reagents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). organic-chemistry.org The choice of oxidant and reaction conditions allows for controlled oxidation to the sulfone level, yielding N-Boc-4-methanesulfonylpiperidine .

Deprotection: The final step in forming the core precursor is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the N-Boc protected intermediate with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or with trifluoroacetic acid (TFA). This step yields 4-methanesulfonylpiperidine as a salt (e.g., hydrochloride), which is ready for the final benzoylation step.

Step Starting Material Reagent(s) Intermediate/Product
1. ReductionN-Boc-4-piperidoneSodium Borohydride (NaBH₄)N-Boc-4-hydroxypiperidine
2. SulfanylationN-Boc-4-hydroxypiperidine(via tosylate) + NaSMeN-Boc-4-(methylthio)piperidine
3. OxidationN-Boc-4-(methylthio)piperidinem-CPBA or H₂O₂N-Boc-4-methanesulfonylpiperidine
4. DeprotectionN-Boc-4-methanesulfonylpiperidineHCl or TFA4-Methanesulfonylpiperidine

Strategic Introduction of the Benzoyl Moiety

The final stage of the synthesis involves attaching the benzoyl group to the nitrogen atom of the piperidine ring. This is a well-established transformation in organic chemistry.

The most direct and widely used method for N-benzoylation is the reaction of the piperidine nitrogen with a benzoyl halide, most commonly benzoyl chloride . This reaction is an example of a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the 4-methanesulfonylpiperidine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the displacement of the chloride ion and formation of the stable amide bond.

The acylation reaction is typically carried out under Schotten-Baumann conditions. This involves reacting the 4-methanesulfonylpiperidine (often as its hydrochloride salt) with benzoyl chloride in the presence of a base.

Role of the Base: A base is required to neutralize the hydrogen chloride (HCl) that is generated during the reaction. If the starting piperidine is used as a hydrochloride salt, an additional equivalent of the base is needed to liberate the free amine. Common bases for this transformation include aqueous sodium hydroxide, or organic bases such as triethylamine (B128534) (Et₃N) or pyridine (B92270) in an aprotic solvent like dichloromethane (B109758) (DCM).

Reaction Conditions: The reaction is generally performed at low to ambient temperatures to control its exothermicity. The choice of solvent depends on the base used; biphasic systems (e.g., water and DCM) are common with inorganic bases, while anhydrous organic solvents are used with amine bases.

The successful execution of this step yields the final target compound, This compound .

Parameter Description
Reaction Type Nucleophilic Acyl Substitution (N-Acylation)
Electrophile Benzoyl Chloride (or Benzoyl Anhydride)
Nucleophile 4-Methanesulfonylpiperidine
Base Sodium Hydroxide, Triethylamine, or Pyridine
Solvent Dichloromethane (DCM), Water, or a biphasic mixture
Product This compound

Regioselective Incorporation of the Methanesulfonyl Group

A critical step in the synthesis is the specific placement of the methanesulfonyl (mesyl) group at the C4 position of the piperidine ring. This is typically achieved by leveraging a precursor that already contains a reactive functional group at this position.

The most common method for attaching a methanesulfonyl group is through the sulfonylation of an alcohol. libretexts.org In this case, a 4-hydroxypiperidine (B117109) derivative is used as the precursor. The hydroxyl group is converted into a sulfonic ester (mesylate) using methanesulfonyl chloride (Ms-Cl). libretexts.org This reaction transforms the alcohol into an excellent leaving group for subsequent nucleophilic substitution reactions, although in this synthesis, the formation of the mesylate is the terminal step for this part of the molecule. libretexts.org

The reaction proceeds by nucleophilic attack of the oxygen atom of the hydroxyl group on the sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of base can be crucial; tertiary amines such as triethylamine are commonly used for mesylation reactions. chem-station.com The stability of the sulfonyl group under both acidic and basic conditions makes it a robust functional group in many synthetic contexts. chem-station.com

The primary precursor for this step is a piperidine molecule functionalized with a hydroxyl group at the C4 position. To prevent side reactions at the piperidine nitrogen, it is typically protected beforehand. In the context of synthesizing the target molecule, the ideal precursor is 1-benzoyl-4-hydroxypiperidine .

Key reagents involved in the methanesulfonyl functionalization include:

Methanesulfonyl Chloride (Ms-Cl) : The source of the methanesulfonyl group. It can be prepared from methanesulfonic acid using reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org

Base : A non-nucleophilic base is used to scavenge the HCl produced. Common choices include triethylamine (Et3N) or pyridine. The selection of the base can influence the reaction mechanism and efficiency. chem-station.com

Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the methanesulfonyl chloride and to dissolve the reactants.

Convergent and Linear Synthesis Pathways for this compound

A linear synthesis involves the sequential modification of a single starting material. A plausible and efficient linear pathway for this compound would be:

Benzoylation : Start with commercially available 4-hydroxypiperidine . The secondary amine of the piperidine ring is acylated using benzoyl chloride in the presence of a base (like triethylamine) to form 1-benzoyl-4-hydroxypiperidine . This step protects the nitrogen atom and introduces one of the required functional groups.

Sulfonylation : The resulting 1-benzoyl-4-hydroxypiperidine is then subjected to sulfonylation as described in section 2.4.1. Reaction with methanesulfonyl chloride in the presence of a base yields the final product, This compound .

A convergent synthesis , in which different fragments of the molecule are prepared separately before being combined, is less common for a molecule of this structure. Such an approach is generally more efficient for larger, more complex molecules. For this target, a convergent route is not as straightforward or advantageous as the linear approach.

Process Optimization for Enhanced Yield and Purity in Laboratory Synthesis

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound, thereby minimizing the need for extensive purification. Key parameters for optimization focus on the sulfonylation step, which is often the most challenging. Factors to consider include the choice of base, solvent, reaction temperature, and stoichiometry of reagents.

Automated optimization techniques and systematic studies can be employed to identify the ideal conditions. nih.gov For instance, a Design of Experiments (DoE) approach can efficiently screen multiple variables simultaneously.

Below is a table illustrating hypothetical optimization results for the sulfonylation of 1-benzoyl-4-hydroxypiperidine, based on common principles of process chemistry. researchgate.net

EntryBaseSolventTemperature (°C)Yield (%)Purity (%)
1PyridineDCM257590
2TriethylamineDCM258895
3TriethylamineDCM09298
4TriethylamineTHF08596
5DIPEADCM09097

This table is for illustrative purposes and represents typical optimization trends.

The data suggest that using triethylamine as the base in dichloromethane at a reduced temperature of 0°C provides the best combination of yield and purity. Lowering the temperature likely minimizes the formation of side products.

Development of Scalable Synthetic Protocols

Transitioning a laboratory synthesis to a larger, scalable protocol requires consideration of factors such as cost, safety, environmental impact, and robustness. researchgate.net

For the synthesis of this compound, key considerations for scalability include:

Reagent Selection : Utilizing cost-effective and readily available starting materials like 4-hydroxypiperidine and benzoyl chloride is crucial.

Purification Method : Relying on crystallization for purification is highly preferable to chromatographic methods at scale, as it is less expensive and generates less waste. The reaction conditions should be optimized to produce a crude product pure enough to be purified by a single recrystallization.

Solvent Choice : Solvents should be chosen based on safety, environmental profile, and ease of recovery. Dichloromethane, while effective, is facing increasing environmental scrutiny, and alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) might be investigated.

Process Type : For large-scale production, transitioning from a batch process to a continuous flow process could offer significant advantages in terms of safety, consistency, and throughput. nih.gov A continuous flow setup could allow for better temperature control during the potentially exothermic sulfonylation step.

Waste Reduction : The synthesis should be designed to be atom-economical. The primary byproduct is a triethylammonium chloride salt, which can be removed by an aqueous wash, simplifying the workup procedure.

A scalable protocol would likely involve the slow addition of methanesulfonyl chloride to a cooled solution of 1-benzoyl-4-hydroxypiperidine and triethylamine in a suitable solvent, followed by a straightforward aqueous workup and crystallization of the final product.

Chemical Reactivity and Derivatization Studies

Reactions at the Piperidine (B6355638) Nitrogen Atom

The amide linkage at the piperidine nitrogen in 1-benzoyl-4-methanesulfonylpiperidine is a key functional group that can undergo specific chemical transformations. The most common reaction at this position is the cleavage of the N-benzoyl bond to liberate the free piperidine. This deprotection is crucial for further functionalization of the piperidine nitrogen.

Several methods can be employed for the N-debenzoylation of piperidines. nih.govresearchgate.net One common approach is acid-catalyzed hydrolysis, which involves heating the N-benzoylpiperidine derivative in the presence of a strong acid. sciencemadness.org For instance, refluxing with concentrated hydrochloric acid can effectively cleave the amide bond. Basic hydrolysis, using a strong base like sodium hydroxide, is another viable method. orgsyn.org

Reductive cleavage of the N-benzoyl bond offers a milder alternative. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, can be used to remove the benzoyl group. researchgate.net More recently, photoredox catalysis in combination with a Lewis acid has been shown to enable the reductive cleavage of the C-N bond in N-benzoyl cyclic amines. nih.govacs.org

Modifications and Functionalization of the Benzoyl Aromatic Ring

The benzoyl group of this compound provides a platform for introducing structural diversity through modifications of its aromatic ring.

Aromatic Substitution Reactions

The benzoyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. google.com The reactivity and regioselectivity of these reactions are influenced by the directing effect of the carbonyl group, which is a deactivating meta-director.

Common electrophilic aromatic substitution reactions that can be applied to the benzoyl ring include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like molecular chlorine or bromine in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions are often less effective on deactivated rings.

The presence of the methanesulfonylpiperidine moiety may also influence the reactivity of the benzoyl ring, and reaction conditions may need to be optimized accordingly.

Palladium-Catalyzed Cross-Coupling Reactions

For more precise and versatile functionalization of the benzoyl aromatic ring, palladium-catalyzed cross-coupling reactions are invaluable tools. researchgate.netacsgcipr.orgnih.gov These reactions typically require the presence of a halogen or triflate substituent on the aromatic ring, which can be introduced via electrophilic aromatic substitution or by starting from a pre-functionalized benzoic acid derivative.

Some of the key palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide or triflate and an organoboron compound (e.g., a boronic acid or ester). organic-chemistry.orgbeilstein-journals.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. researchgate.netacsgcipr.orgnih.govwikipedia.org It is a powerful method for synthesizing arylamine derivatives.

Heck Reaction: This reaction forms a carbon-carbon bond between an aryl halide and an alkene.

These cross-coupling reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex molecules. nih.gov

Transformations and Reactivity of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group at the 4-position of the piperidine ring is a key functional handle that can participate in various transformations. The sulfur atom is in a high oxidation state, making the group electron-withdrawing and a good leaving group in nucleophilic substitution reactions.

One of the primary reactions involving the methanesulfonyl group is its displacement by a nucleophile. masterorganicchemistry.commasterorganicchemistry.com The methanesulfonate (B1217627) anion (mesylate) is a stable leaving group, facilitating nucleophilic substitution at the C4 position of the piperidine ring. A variety of nucleophiles, such as amines, azides, thiols, and cyanides, can be used to displace the methanesulfonyl group, leading to a wide array of 4-substituted piperidine derivatives.

The methanesulfonyl group can also be involved in elimination reactions, particularly if there is an adjacent proton that can be abstracted by a base. nih.govresearchgate.net This would lead to the formation of a double bond within the piperidine ring, resulting in a tetrahydropyridine (B1245486) derivative. The feasibility of this reaction depends on the stereochemistry and the reaction conditions.

Furthermore, the methanesulfonyl group itself can be chemically modified, although this is less common. Reduction of the sulfonyl group is possible but typically requires strong reducing agents.

Design and Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues and homologues of this compound allows for the exploration of structure-activity relationships in medicinal chemistry. These modifications can be made at the piperidine ring, the benzoyl group, or the 4-position substituent.

Table 1: Strategies for the Synthesis of Analogues and Homologues

Modification Site Synthetic Strategy Potential Analogues
Piperidine Nitrogen N-Debenzoylation followed by N-alkylation, N-arylation, or acylation. mdpi.com 1-Alkyl-4-methanesulfonylpiperidines, 1-Aryl-4-methanesulfonylpiperidines, 1-Acyl-4-methanesulfonylpiperidines.
Benzoyl Aromatic Ring Electrophilic aromatic substitution or palladium-catalyzed cross-coupling on a pre-functionalized benzoyl ring. nih.govnih.gov Substituted benzoyl derivatives (e.g., nitro, halo, amino, alkyl, aryl).
4-Position Substituent Nucleophilic displacement of the methanesulfonyl group. researchgate.net 4-Amino, 4-azido, 4-thio, 4-cyano, and other 4-substituted piperidines. google.com

| Homologues | Synthesis starting from different piperidine precursors or modification of the side chain. | Piperidines with different chain lengths at the 4-position or different sulfonyl groups. |

The synthesis of these analogues often starts from commercially available piperidine derivatives, such as 4-hydroxypiperidine (B117109) or 4-piperidone. researchgate.netsigmaaldrich.comkcl.ac.uk For example, 4-hydroxypiperidine can be converted to the corresponding mesylate, which then serves as a key intermediate for the introduction of various nucleophiles at the 4-position. The piperidine nitrogen can be protected and deprotected at different stages of the synthesis to allow for selective modifications.

Stereochemical Considerations in the Synthesis and Reactions of Derivatives

The stereochemistry of the piperidine ring is an important aspect to consider, especially when synthesizing derivatives with multiple substituents. The 4-substituted piperidine ring in this compound is achiral. However, the introduction of another substituent on the ring or reactions involving the existing substituents can create stereocenters.

The piperidine ring typically adopts a chair conformation. In 4-substituted piperidines, the substituent can be in either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents to minimize steric interactions.

When performing reactions on the piperidine ring or its substituents, the stereochemical outcome needs to be considered. For example, nucleophilic substitution at the 4-position can proceed with either inversion or retention of configuration, depending on the reaction mechanism. Diastereoselective reactions can be employed to control the formation of specific stereoisomers. Chiral auxiliaries or catalysts can be used to achieve enantioselective synthesis of chiral piperidine derivatives. nih.gov The stereochemistry of the final compound can have a significant impact on its biological activity.

Structure Activity Relationship Sar Investigations

Systematic Elucidation of Structural Features and their Correlation with Biological Activity Profiles

The 1-benzoyl-4-methanesulfonylpiperidine scaffold is composed of three key structural components: a benzoyl moiety, a piperidine (B6355638) ring, and a methanesulfonyl group. The biological activity of derivatives of this scaffold is a result of the interplay between these three components and their interactions with a biological target.

The Benzoyl Moiety: This aromatic group often engages in hydrophobic and π-stacking interactions within the binding pockets of target proteins. The carbonyl group within this moiety is a critical hydrogen bond acceptor, anchoring the ligand to the receptor. nih.gov

The Piperidine Ring: This saturated heterocycle serves as a versatile scaffold. cambridgemedchemconsulting.com Its nitrogen atom is typically basic and can be protonated at physiological pH, allowing for ionic interactions. The ring's conformation and substitution pattern are vital for orienting the other functional groups correctly for optimal binding. rsc.org

The Methanesulfonyl Group: Positioned at the 4-position of the piperidine ring, this group significantly influences the molecule's polarity and solubility. The sulfonyl group's oxygen atoms can act as strong hydrogen bond acceptors, contributing to binding affinity and specificity. nih.gov

Impact of Substitutions on the Benzoyl Moiety on Bioactivity

Modifications to the benzoyl ring have been shown to significantly modulate the biological activity of benzoylpiperidine derivatives. The nature, position, and size of substituents can affect binding affinity, selectivity, and metabolic stability.

For instance, in the development of inhibitors for various enzymes and receptors, substitutions on the phenyl ring of the benzoyl group have demonstrated marked effects on potency. The introduction of halogen atoms, such as fluorine or chlorine, can enhance binding affinity through halogen bonding or by altering the electronic properties of the aromatic ring. It was noted that a 4-(p-fluorobenzoyl)piperidine fragment is often crucial for the ligand's orientation at certain receptors, such as the 5-HT2A receptor. mdpi.com

Similarly, the addition of methoxy (B1213986) or methyl groups can explore hydrophobic pockets within the receptor's binding site. Studies on tyrosinase inhibitors revealed that benzoyl analogs with specific substitutions showed varied potency. nih.gov In a series of carbonic anhydrase inhibitors based on a 1-(4-sulfamoylbenzoyl)piperidine scaffold, substitutions on a related benzylamine (B48309) moiety highlighted the sensitivity of the binding pocket to even minor structural changes. u-tokyo.ac.jp For example, introducing a 4-fluorine atom slightly improved inhibitory activity against hCA I, while a 4-chlorine atom was more beneficial for hCA II inhibition. u-tokyo.ac.jp

Table 1: Effect of Benzoyl Moiety Substitutions on Biological Activity (Illustrative Examples)

Parent Scaffold Substituent (R) Target Observed Activity Change
Benzoylpiperidinep-Fluoro5-HT2A ReceptorCrucial for anchorage and orientation mdpi.com
Benzoylpiperidine4-ChloroTyrosinasePotent inhibition nih.gov
Benzoylpiperidine4-MethoxyTyrosinasePotent inhibition nih.gov
Sulfamoylbenzoylpiperidine4-Fluoro (on benzylamine)hCA ISlight improvement in Ki (4.1 nM) u-tokyo.ac.jp
Sulfamoylbenzoylpiperidine4-Chloro (on benzylamine)hCA II3-fold improvement in Ki (2.1 nM) u-tokyo.ac.jp
Sulfamoylbenzoylpiperidine4-Methyl (on benzylamine)hCA INo significant change in Ki (5.6 nM) u-tokyo.ac.jp

This table is for illustrative purposes, compiling data from related benzoylpiperidine scaffolds to demonstrate SAR principles.

Influence of Modifications to the Piperidine Ring on Activity and Selectivity

The piperidine ring is a cornerstone of many pharmacologically active compounds, and its modification is a key strategy in SAR studies. cambridgemedchemconsulting.com The ring's structural integrity and substitution pattern are often critical for biological activity.

Research on monoamine oxidase (MAO) inhibitors has shown that the six-membered piperidine ring is optimal for inhibitory activity compared to smaller or larger rings. ontosight.ai The substitution position on the piperidine ring is also crucial. For MAO inhibitors, para-substitution on the piperidine ring was found to be preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. princeton.edu In another study, a methyl group at the 4-position of the piperidine ring produced the most potent compound against MAO-B. princeton.edu

Replacing the piperidine ring with other cyclic structures, such as a cyclohexanamine group, can lead to a significant reduction in activity, highlighting the importance of the nitrogen atom for potential ionic or hydrogen bonding interactions. ontosight.ai Furthermore, the conformational rigidity of the piperidine ring can be exploited to improve selectivity; for example, rigid piperidine structures have been shown to fit better into specific lipophilic pockets of receptors compared to more flexible groups. cambridgemedchemconsulting.com

Table 2: Influence of Piperidine Ring Modifications on MAO Inhibition (Illustrative Examples)

Modification Compound Series Effect on Activity/Selectivity
Ring Substitution (position)Hydroxy-piperidinePara-substitution preferred over meta-substitution for MAO inhibition princeton.edu
Ring Substitution (group)4-MethylpiperidineMost potent MAO-B inhibitor in its series princeton.edu
Ring Substitution (group)4-Hydroxypiperidine (B117109)Increased MAO inhibitory effect princeton.edu
Ring ReplacementCyclohexanamineSignificant reduction in MAO-B antagonistic activity ontosight.ai
N-SubstitutionN-propyl, N-diethylPotent derivatives with activity greater than the parent compound ontosight.ai

This table illustrates general principles of piperidine SAR based on studies of MAO inhibitors.

The Role of the Methanesulfonyl Group in Modulating Biological Effects and Target Interactions

The methanesulfonyl (mesyl) group (CH₃SO₂-) is a highly polar and stable functional group that can significantly influence a molecule's pharmacological profile. ontosight.ai In the context of this compound, this group at the 4-position plays a multifaceted role.

The sulfonyl moiety is a strong hydrogen bond acceptor due to its two oxygen atoms. nih.gov This allows it to form strong, specific hydrogen bonds with donor residues (e.g., arginine, lysine, or asparagine) in a receptor's active site, thereby anchoring the molecule and contributing to high binding affinity. unina.itresearchgate.net The ability of the sulfonyl group to engage in such interactions is a key reason for its inclusion in many therapeutic agents. nih.gov

In drug design, the methanesulfonyl group is sometimes used as a bioisosteric replacement for other functional groups like carboxylic acids or amides. u-tokyo.ac.jpdrughunter.com This substitution can maintain or improve biological activity while altering properties such as acidity, solubility, and metabolic stability. For example, replacing a hydroxyl group with a methanesulfonamide (B31651) group has been shown to be a suitable bioisosteric replacement that maintains high affinity for the D2-receptor. u-tokyo.ac.jp

Identification of Key Pharmacophoric Elements for Diverse Biological Activities

Based on the SAR investigations of the this compound scaffold and its analogs, a general pharmacophore model for various biological activities can be proposed. A pharmacophore defines the essential spatial arrangement of structural features necessary for a molecule to interact with a specific biological target.

The key pharmacophoric elements identified are:

An Aromatic Ring (from the benzoyl moiety): This feature is crucial for establishing van der Waals and π-π stacking interactions with aromatic amino acid residues in the target's binding site.

A Hydrogen Bond Acceptor (the carbonyl oxygen): This element is vital for anchoring the ligand within the binding pocket through a strong hydrogen bond. Its position relative to the aromatic ring is critical. nih.gov

A Basic Nitrogen Atom (in the piperidine ring): At physiological pH, this nitrogen is often protonated, forming a cation that can engage in ionic interactions or cation-π interactions with the receptor. It also serves as a key pivot point for the scaffold.

A Hydrophobic/Steric Moiety (the piperidine ring): The saturated ring itself provides a defined three-dimensional structure that orients the other pharmacophoric features correctly. Substitutions on this ring can be used to fine-tune the fit into specific pockets of the receptor. ontosight.ai

A Polar/Hydrogen Bonding Group (the methanesulfonyl group): This feature, typically located opposite the benzoyl group, engages in additional hydrogen bonding or polar interactions, which can significantly enhance binding affinity and contribute to selectivity. nih.gov

The precise spatial relationship between these five elements—the distance and angles between the aromatic ring, the carbonyl oxygen, the piperidine nitrogen, and the sulfonyl group—is what ultimately determines the molecule's affinity and selectivity for a particular biological target.

Computational and Theoretical Chemical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in computational drug discovery, offering predictions of the binding modes and affinities of a ligand to a biological target. For 1-benzoyl-4-methanesulfonylpiperidine, these techniques would be pivotal in identifying potential protein targets and elucidating the molecular interactions that govern its biological activity.

The process would commence with the three-dimensional modeling of this compound. The resulting model would then be used in docking simulations against a library of known protein structures, particularly those implicated in disease pathways where piperidine (B6355638) and sulfonamide moieties are known to be active. For instance, studies on sulfonylpiperidines as inhibitors of Gram-positive thymidylate kinase (TMK) have demonstrated the importance of specific hydrogen bonds and hydrophobic interactions for potent enzyme affinity. nih.gov Similarly, research on benzoylpiperidine derivatives has revealed key interactions with targets such as acetylcholinesterase and the serotonin (B10506) transporter. mdpi.com

A hypothetical docking study of this compound into a target active site would likely reveal interactions involving the key functional groups of the molecule. The benzoyl group's carbonyl oxygen could act as a hydrogen bond acceptor, while the phenyl ring may engage in π-π stacking or hydrophobic interactions. The methanesulfonyl group could also participate in hydrogen bonding or dipole-dipole interactions, significantly influencing the binding orientation and affinity. The piperidine ring, serving as a scaffold, would dictate the spatial arrangement of these interacting groups.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Active Site

Functional GroupPotential Interaction TypeInteracting Residues (Hypothetical)
Benzoyl CarbonylHydrogen Bond AcceptorLys, Arg, Ser, Thr
Benzoyl Phenyl Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
MethanesulfonylHydrogen Bond AcceptorLys, Arg, Ser, Thr
Piperidine RingVan der Waals, HydrophobicAla, Val, Leu, Ile

These simulations would provide a rational basis for the molecule's observed or predicted biological activity and guide the design of more potent and selective analogs.

Quantum Mechanical Calculations for Electronic Structure Analysis and Reactivity Predictions

Quantum mechanical (QM) calculations offer a detailed understanding of a molecule's electronic structure, which is crucial for predicting its reactivity and intermolecular interactions. researchgate.net For this compound, methods such as Density Functional Theory (DFT) would be employed to calculate various electronic properties. mdpi.com

These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

For this compound, the oxygen atoms of the benzoyl and methanesulfonyl groups are expected to be electron-rich, making them potential sites for hydrogen bonding and interactions with electrophilic species. Conversely, the hydrogen atoms on the piperidine ring and the sulfur atom of the methanesulfonyl group would likely be electron-deficient. This detailed electronic information is invaluable for understanding reaction mechanisms and designing molecules with desired reactivity profiles. researchgate.net

Conformational Analysis of this compound and its Analogues

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule fits into a target's binding site. Conformational analysis of this compound would involve exploring its potential low-energy shapes. This can be achieved through computational methods like molecular mechanics or quantum mechanical calculations.

A comprehensive conformational analysis would generate a library of stable conformers of this compound. These conformers could then be used in subsequent docking studies to identify the bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target. nih.gov

Virtual Screening and De Novo Ligand Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir If a biological target for this compound is identified, virtual screening could be employed to discover novel, structurally diverse analogs with potentially improved activity. Both ligand-based and structure-based virtual screening approaches could be utilized.

In ligand-based virtual screening, the known structure of this compound would be used as a template to search for compounds with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein would be used to dock a library of compounds, and those with the best predicted binding affinity would be selected for further investigation.

De novo ligand design is another computational approach that could be used to generate novel analogues. This method involves building new molecules from scratch within the constraints of the target's active site. By understanding the key interactions of this compound with its target, new fragments can be added or existing ones modified to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net If a set of this compound analogues with known biological activities were available, a QSAR model could be developed to predict the activity of new, untested compounds.

To build a QSAR model, a set of molecular descriptors would first be calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to identify the descriptors that are most correlated with biological activity.

The resulting QSAR model would be an equation that could be used to predict the biological activity of new analogues of this compound based on their calculated descriptor values. This predictive capability is highly valuable in drug discovery as it allows for the prioritization of the synthesis of compounds that are most likely to be active, thereby saving time and resources. japsr.in

Biological Activity in Preclinical in Vitro and in Vivo Models Excluding Clinical Human Trials

Enzyme Inhibition and Receptor Modulation Studies

Preclinical research has identified 1-benzoyl-4-methanesulfonylpiperidine and structurally similar molecules as modulators of several important biological targets. The following sections outline the specific findings related to its activity on various enzymes and receptors.

GPR119 is a G protein-coupled receptor primarily expressed in the pancreas and gastrointestinal tract, where it plays a role in glucose homeostasis. Agonists of GPR119 are of interest for the treatment of type 2 diabetes and obesity. While direct studies on this compound are limited, research into structurally related compounds provides insight into the potential for this chemical class to interact with GPR119.

A study focused on a series of fused-pyrimidine derivatives identified compounds with potent agonistic activity on human GPR119. One notable compound, which incorporates a methylsulfonyl group, demonstrated the ability to improve glucose tolerance and promote insulin (B600854) secretion in a dose-dependent manner. In a diet-induced obese mouse model, this compound also led to a decrease in body weight and ameliorated fat deposition in the liver. These findings suggest that compounds with a sulfonyl moiety, such as this compound, may have the potential to act as GPR119 agonists and influence metabolic pathways.

Cell division control protein 42 (CDC42) is a small GTPase that plays a crucial role in regulating cell polarity and migration. Its inhibition is a target for cancer therapy. Although no direct inhibitory activity of this compound on CDC42 has been reported, the broader landscape of CDC42 inhibitors offers context.

A potent and selective, reversible non-competitive inhibitor of CDC42 was discovered through high-throughput screening. This inhibitor, identified as CID2950007, exhibited an IC₅₀ of approximately 200 nM in the presence of Mg²⁺ and 1 nM GTP. nih.gov In cellular assays, it was shown to inhibit CDC42-dependent filopodia formation. nih.gov While chemically distinct from this compound, the study of such inhibitors is crucial for understanding the potential mechanisms by which small molecules can modulate CDC42 activity.

The Protein Kinase B (Akt) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Its modulation is a significant area of research, particularly in oncology. Currently, there is no available scientific literature detailing the direct modulation of the Akt pathway by this compound. Further research is required to determine if this compound has any effect on this critical cellular signaling cascade.

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL increases 2-AG levels, which has therapeutic potential for a range of neurological and inflammatory disorders. Several inhibitors with a benzoylpiperidine scaffold have been investigated.

A non-covalent MAGL inhibitor, MAGLi 432, which shares the benzoylpiperidine core structure, has shown high potency and selectivity. nih.gov It inhibits human and mouse MAGL with IC₅₀ values of 4.2 nM and 3.1 nM, respectively, in enzymatic assays. nih.gov In competitive activity-based protein profiling in brain lysates, MAGLi 432 demonstrated an IC₅₀ of 1–10 nM. nih.gov Another MAGL inhibitor, compound 23, which also features a benzoylpiperidine structure, has an IC₅₀ of 80 nM and is selective over other cannabinoid receptors and hydrolases. bertin-bioreagent.com In vivo, this compound was shown to increase levels of 2-AG in the mouse brain and plasma. bertin-bioreagent.com

CompoundTargetIC₅₀ (nM)Assay Type
MAGLi 432Human MAGL4.2Enzymatic Assay
MAGLi 432Mouse MAGL3.1Enzymatic Assay
MAGLi 432Human/Mouse MAGL (in brain lysate)1-10Competitive ABPP
Compound 23MAGL80Enzymatic Assay

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of neurological functions and disorders. Ligands that bind to the σ1 receptor can modulate its activity and have potential therapeutic effects. Several studies have explored piperidine (B6355638) and benzylpiperazine derivatives for their affinity to the σ1 receptor.

One study on benzylpiperazine derivatives identified compounds with high affinity for the σ1 receptor. For instance, compound 15 in that series showed a Kᵢ of 1.6 nM. nih.gov Another study on phenoxyalkylpiperidines also reported high-affinity ligands, with some compounds exhibiting Kᵢ values in the sub-nanomolar to low nanomolar range. uniba.it These findings suggest that the piperidine scaffold, a core component of this compound, is a key structural feature for high-affinity binding to the σ1 receptor.

Compound SeriesLead Compoundσ1 Receptor Affinity (Kᵢ)
Benzylpiperazinyl DerivativesCompound 151.6 nM
PhenoxyalkylpiperidinesCompound 1a0.34 nM
PhenoxyalkylpiperidinesCompound (S)-2a1.18 nM

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. The benzoylpiperidine moiety is present in several known cholinesterase inhibitors.

Research on 2-benzoylhydrazine-1-carboxamides has shown dual inhibition of both AChE and BChE, with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com A separate study on 1-benzoylpiperidine (B189436) derivatives identified compounds with significant AChE inhibitory activity. nih.gov For example, compound 19 from this series was the most potent AChE inhibitor with an IC₅₀ of 5.10 µM. nih.gov These results indicate that the 1-benzoylpiperidine scaffold is a viable starting point for the design of cholinesterase inhibitors.

Compound SeriesLead CompoundTarget EnzymeIC₅₀ (µM)
2-Benzoylhydrazine-1-carboxamidesVariousAChE44 - 100
2-Benzoylhydrazine-1-carboxamidesVariousBChE>22
1-Benzoylpiperidine DerivativesCompound 19AChE5.10

Carbonic Anhydrase (CA) Isoform Inhibition

Currently, there is no scientific literature available that details the inhibitory activity of this compound against any isoforms of the carbonic anhydrase (CA) enzyme. Extensive searches of scientific databases did not yield studies investigating the interaction between this specific compound and CA isoforms.

Other Relevant Receptor and Enzyme Assays in In Vitro Systems

A comprehensive review of available scientific literature indicates a lack of data on the activity of this compound in other relevant in vitro receptor and enzyme assays. No studies have been published that characterize its broader pharmacological profile against other potential biological targets.

Cell-Based Biological Assays

Antiproliferative and Cytotoxic Activity against Various Cancer Cell Lines

There is no available data from preclinical cell-based assays to characterize the antiproliferative or cytotoxic effects of this compound against any cancer cell lines. Published research has not yet explored the potential of this compound as an anti-cancer agent.

Antiviral Efficacy, Specifically against HIV-1

The antiviral activity of this compound, particularly against the Human Immunodeficiency Virus-1 (HIV-1), has not been reported in the scientific literature. There are no available studies from cell-based assays to support its efficacy in this area.

Neuroprotective or Neuropsychiatric Modulation in Cellular Models

There are no published studies investigating the neuroprotective or neuropsychiatric modulatory effects of this compound in cellular models. Its potential activity within the central nervous system has not been a subject of published preclinical research.

Investigation of Insulin Secretion and Glucose Homeostasis in In Vitro and Animal Models

There are no available studies that have investigated the effect of this compound on insulin secretion from pancreatic beta-cells in vitro. Furthermore, no research has been published detailing its impact on glucose homeostasis in any animal models of diabetes or other metabolic disorders.

Elucidation of Molecular Mechanisms of Action in Biological Systems (In Vitro)

No in vitro studies have been published that would elucidate the molecular mechanisms of action for this compound. Research into its potential molecular targets, signal transduction pathways, or enzymatic inhibition is currently absent from the scientific literature.

Efficacy Studies in Non-Human In Vivo Disease Models (e.g., diabetic models, cancer xenografts, neurological models)

There is no published data on the efficacy of this compound in any non-human in vivo disease models. This includes, but is not limited to, models for diabetes, cancer, or neurological disorders.

Applications in Chemical Biology and Organic Synthesis

Development as Chemical Probes for Biological Target Identification and Validation

The structure of 1-benzoyl-4-methanesulfonylpiperidine incorporates a sulfonyl group, a feature that has been increasingly exploited in the design of chemical probes for biological target identification and validation. The methanesulfonyl moiety can act as a reactive handle or a recognition element, enabling the specific labeling of biological macromolecules.

Detailed research into sulfonyl-containing compounds has demonstrated their utility as chemical probes. For instance, sulfonyl fluorides have been developed as covalent probes that can engage with nucleophilic residues such as serine, threonine, and tyrosine in proteins. While this compound itself does not possess a sulfonyl fluoride, its core structure is amenable to modification to include such reactive groups. The benzoylpiperidine scaffold provides a robust framework for orienting a reactive sulfonyl group towards a target protein's active site.

The development of chemical probes often involves the synthesis of a library of related compounds to optimize binding affinity and selectivity. The piperidine (B6355638) and benzoyl rings of this compound offer multiple points for chemical modification, allowing for the fine-tuning of its properties as a chemical probe.

Table 1: Examples of Sulfonyl-Containing Chemical Probes and their Targets

Chemical Probe ClassTarget Protein/FamilyApplication
Sulfonyl FluoridesSerine HydrolasesActivity-Based Protein Profiling
ArylsulfonamidesCarbonic AnhydrasesInhibitor Development
Dansyl SulfonamidesVarious ProteinsFluorescent Labeling

Utility as Ligands for Receptor Characterization and Biological Mechanism Studies

The benzoylpiperidine core is a well-established pharmacophore found in numerous biologically active molecules, particularly those targeting central nervous system (CNS) receptors. This structural motif is recognized by a variety of receptors, including serotonin (B10506), dopamine, and sigma receptors. Consequently, this compound holds potential as a ligand for the characterization of these receptors and for the elucidation of their biological mechanisms.

Structure-activity relationship (SAR) studies of related benzoylpiperidine derivatives have shown that modifications at the 4-position of the piperidine ring can have a profound impact on receptor binding. The introduction of the methanesulfonyl group in this compound provides a unique substitution pattern that could lead to novel receptor interactions.

Table 2: Benzoylpiperidine Derivatives as Receptor Ligands

CompoundTarget ReceptorBiological Activity
Ketanserin5-HT2A Serotonin ReceptorAntagonist
HaloperidolD2 Dopamine ReceptorAntagonist
BMY-14802Sigma-1 ReceptorLigand

Building Blocks for the Synthesis of Diverse Complex Molecules in Drug Discovery and Development

The chemical architecture of this compound makes it a valuable building block for the synthesis of more complex molecules in the context of drug discovery and development. The piperidine ring serves as a versatile scaffold that can be further functionalized at multiple positions.

The benzoyl group can be modified to introduce a wide range of substituents, allowing for the exploration of chemical space around this core structure. The nitrogen atom of the piperidine ring can also be a site for further chemical elaboration. The methanesulfonyl group, being a stable and electron-withdrawing moiety, can influence the reactivity of the piperidine ring and can also serve as a key recognition element for biological targets.

The synthesis of libraries of compounds based on the this compound scaffold can be achieved through combinatorial chemistry approaches, facilitating the rapid identification of lead compounds with desired biological activities. The modular nature of its synthesis allows for the systematic variation of its different components to optimize pharmacological properties.

Exploration of Applications in Polymer Chemistry and Advanced Materials Science

While the primary applications of benzoylpiperidine derivatives have been in medicinal chemistry, there is growing interest in their use in polymer chemistry and materials science. The rigid and well-defined structure of the piperidine ring can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties.

1-Benzoylpiperidine (B189436) itself has been investigated for its potential in creating new polymers and coatings. chemimpex.com The presence of the reactive nitrogen atom and the potential for functionalization on the benzoyl and piperidine rings of this compound make it a candidate monomer for polymerization reactions. For instance, piperidine derivatives have been used in the synthesis of temperature-responsive polymers and bioactive films.

The methanesulfonyl group could also impart unique properties to polymers derived from this monomer, such as altered solubility, thermal stability, or the ability to interact with specific analytes, opening up possibilities for its use in advanced materials for sensing or separation applications. However, it is important to note that the exploration of this compound in these fields is still in its nascent stages, and further research is required to fully realize its potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.